molecular formula C14H13BrN2O B12487788 2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide

2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B12487788
M. Wt: 305.17 g/mol
InChI Key: FOEWIYINRSPNMP-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that features a bromophenyl group and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 2-bromobenzylamine with 4-pyridinecarboxaldehyde, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the pyridinylmethyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)acetamide

Uniqueness

2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the presence of the bromine atom, which can form specific interactions not possible with chlorine or fluorine. This can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C14H13BrN2O/c15-13-4-2-1-3-12(13)9-14(18)17-10-11-5-7-16-8-6-11/h1-8H,9-10H2,(H,17,18)

InChI Key

FOEWIYINRSPNMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=NC=C2)Br

Origin of Product

United States

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